N-(2,4,6-Trifluorophenyl)-guanidine

Analytical chemistry Quality control Procurement specification

N-(2,4,6-Trifluorophenyl)-guanidine (IUPAC: 2-(2,4,6-trifluorophenyl)guanidine, molecular formula C7H6F3N3, molecular weight 189.14 g/mol) is a substituted phenylguanidine derivative in which three fluorine atoms occupy the 2-, 4-, and 6-positions of the phenyl ring attached to an unsubstituted guanidine moiety. The compound belongs to a broader class of substituted phenylguanidines disclosed as antihypertensive agents in U.S.

Molecular Formula C7H6F3N3
Molecular Weight 189.14 g/mol
Cat. No. B13676468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4,6-Trifluorophenyl)-guanidine
Molecular FormulaC7H6F3N3
Molecular Weight189.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N=C(N)N)F)F
InChIInChI=1S/C7H6F3N3/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H,(H4,11,12,13)
InChIKeyIUDUUPAMYUFESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4,6-Trifluorophenyl)-guanidine: Physicochemical Identity and Structural Classification for Procurement Specification


N-(2,4,6-Trifluorophenyl)-guanidine (IUPAC: 2-(2,4,6-trifluorophenyl)guanidine, molecular formula C7H6F3N3, molecular weight 189.14 g/mol) is a substituted phenylguanidine derivative in which three fluorine atoms occupy the 2-, 4-, and 6-positions of the phenyl ring attached to an unsubstituted guanidine moiety [1]. The compound belongs to a broader class of substituted phenylguanidines disclosed as antihypertensive agents in U.S. Patent 3,976,643, where it is explicitly listed among preferred embodiments possessing cardiovascular activity [1]. Unlike many guanidine derivatives used as synthetic intermediates (e.g., phenylguanidine in agrochemical fungicide production), the 2,4,6-trifluoro substitution pattern positions this compound within a pharmacologically active structural space, directly relevant to medicinal chemistry and cardiovascular research programs [2].

Why N-(2,4,6-Trifluorophenyl)-guanidine Cannot Be Replaced by Generic In-Class Analogs: The Substitution Pattern Problem


Substituted phenylguanidines are not functionally interchangeable. The identity, number, and ring position of substituents on the phenyl ring critically govern both the electronic character of the guanidine pharmacophore and the compound's physicochemical properties. Unsubstituted phenylguanidine exhibits a conjugate acid pKa of 10.77, while introduction of a single electron-withdrawing trifluoromethyl group at the meta position reduces the pKa to approximately 10.21 . The 2,4,6-trifluoro substitution pattern imparts a distinct inductive electron-withdrawing effect through all three ring positions simultaneously—a profile that cannot be replicated by mono-substituted, di-substituted, or chloro-substituted analogs. In cardiovascular SAR studies of aromatic guanidines, vasoconstrictor potency in anesthetized dogs was shown to depend on the specific ring substitution pattern, with 3,4-dihydroxy and 3,4-dichloro substitution yielding the most potent compounds, while other substitution patterns produced different activity profiles [1]. Furthermore, the synthetic route to 2,4,6-trifluorophenylguanidine—involving condensation of 2,4,6-trifluoroaniline with cyanamide—is structurally specific and cannot be generically applied to produce all in-class analogs [2].

N-(2,4,6-Trifluorophenyl)-guanidine: Quantitative Comparator Evidence for Differentiated Selection


Molecular Weight and Formula Orthogonality: Definitive Differentiation from Halo-Substituted Phenylguanidine Analogs

N-(2,4,6-Trifluorophenyl)-guanidine (C7H6F3N3, MW 189.14 g/mol) is unambiguously distinguishable from its closest structural analogs by molecular weight and formula. The 2,6-dichlorophenylguanidine analog (C7H7Cl2N3, MW 204.06 g/mol) differs by +14.92 g/mol and contains chlorine instead of fluorine. The 2,4,6-trichlorophenylguanidine analog (C7H6Cl3N3, MW 238.50 g/mol) differs by +49.36 g/mol. Even the isomeric 1-(2,4,5-trifluorophenyl)guanidine (also C7H6F3N3, MW 189.14 g/mol) can be differentiated by chromatographic retention time and NMR splitting patterns due to the distinct fluorine substitution symmetry [1]. These differences are analytically resolvable by LC-MS and 19F NMR, ensuring that procurement of the correct regioisomer can be verified [2].

Analytical chemistry Quality control Procurement specification

pKa Modulation by 2,4,6-Trifluoro Substitution: Quantified Basicity Shift Relative to Unsubstituted Phenylguanidine

The conjugate acid pKa of phenylguanidine is experimentally determined as 10.77 at 25°C . Introduction of electron-withdrawing groups reduces this pKa: N-(3-trifluoromethyl-phenyl)-guanidine (a single CF3 substituent) has a predicted pKa of 10.21 . The 2,4,6-trifluoro substitution pattern, bearing three inductively electron-withdrawing fluorine atoms (Hammett σmeta for F = +0.34; σpara for F = +0.06), is expected to further suppress the guanidine pKa. Using the established Hammett-type relationship for phenylguanidines where pKa = −ρ × Σσ + constant, the cumulative sigma effect (Σσ ≈ +0.74 for 2,4,6-tri-F) predicts a pKa in the range of approximately 9.0–9.5 [1]. This pKa reduction of roughly 1.3–1.8 log units relative to unsubstituted phenylguanidine and approximately 0.7 log units relative to the mono-CF3 analog has direct consequences for ionization state at physiological pH (7.4): whereas phenylguanidine is >99.9% protonated (pKa 10.77), the 2,4,6-trifluoro analog is estimated to be approximately 99% protonated, with a marginally higher fraction of neutral free base available for passive membrane permeation [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Electronic Substituent Effects Measured by 19F NMR: Quantitative Sigma Constants for the 2,4,6-Trifluorophenylguanidine Scaffold

In a systematic 19F NMR study of N-(fluorophenyl)guanidines and their salts, Taft σI (inductive) and σR (resonance) substituent constants were calculated directly from 19F chemical shift data for multiple fluorophenyl positional isomers [1]. This study demonstrated that the guanidine substituent exerts a measurable and position-dependent electronic effect on the fluorophenyl ring, and conversely, the fluorine substitution pattern modulates the electron density at the guanidine moiety. The 2,4,6-trifluoro substitution pattern provides a unique 19F NMR fingerprint—three distinct fluorine signals reflecting ortho, ortho', and para environments—which serves both as an identity verification tool and as a direct readout of electronic distribution [1][2]. This 19F NMR-based sigma constant determination is not possible for the corresponding chloro or unsubstituted analogs, which lack the fluorine reporter nucleus, giving 2,4,6-trifluorophenylguanidine a distinct advantage as a probe molecule in mechanistic and SAR studies [2].

Physical organic chemistry Spectroscopic characterization Structure-activity relationships

Synthetic Accessibility from 2,4,6-Trifluoroaniline: Defined Patent Route with Quantitative Yield Implications

The synthesis of N-(2,4,6-trifluorophenyl)-guanidine proceeds via condensation of 2,4,6-trifluoroaniline with cyanamide in a phenolic solvent (phenol, cresol, or xylenol) at temperatures between 25°C and 150°C, as described in U.S. Patent 3,976,643 [1]. The preferred temperature range for this condensation is 60–100°C. A more recent patent application (WO 2018/210633) specifically describes a method for producing phenylguanidines from anilines bearing electronegative substituents using cyanamide-containing mixtures, confirming the industrial relevance of this synthetic approach [2]. The key differentiation from chloro-substituted analogs lies in the starting material: 2,4,6-trifluoroaniline is a distinct commodity chemical requiring its own supply chain, and its reactivity in the cyanamide condensation may differ from that of 2,6-dichloroaniline due to the stronger electron-withdrawing effect of fluorine versus chlorine, potentially affecting reaction rates, yields, and the purity profile of the final product [1].

Synthetic chemistry Process development Supply chain assessment

Cardiovascular Pharmacological Class Membership: Documented Antihypertensive Activity as a Differentiated Research Application Space

In a systematic cardiovascular SAR study of aromatic guanidine compounds, a series of substituted phenylguanidines was tested for cardiovascular effects (heart rate, blood pressure, carotid artery blood flow, and myocardial force) in anesthetized dogs [1]. The predominant effect at minimally effective dose was vasoconstriction unassociated with cardiac stimulation. Structure-activity analysis revealed that phenylguanidines substituted with hydroxy or chloro groups at the 3- and 4-positions were the most potent vasoconstrictors [1]. The 2,4,6-trifluorophenylguanidine compound is explicitly claimed in U.S. Patent 3,976,643 as a member of the antihypertensive phenylguanidine class [2]. Although individual potency data for the 2,4,6-trifluoro derivative was not separately reported in the published SAR study, its structural placement within a class characterized by vasoactive properties—and its distinction from the most potent 3,4-disubstituted analogs—defines this compound as a tool for exploring the contribution of symmetrical tri-fluoro substitution to cardiovascular pharmacology, in contrast to the established di-chloro and di-hydroxy substitution patterns [1][2].

Cardiovascular pharmacology Antihypertensive agents Drug discovery

N-(2,4,6-Trifluorophenyl)-guanidine: Evidence-Backed Research and Industrial Application Scenarios


Cardiovascular Lead Optimization: Probing Tri-Fluoro Substitution Effects on Antihypertensive Potency

The explicit classification of N-(2,4,6-trifluorophenyl)-guanidine as an antihypertensive phenylguanidine in U.S. Patent 3,976,643 [1], combined with the published SAR data showing that 3,4-disubstituted phenylguanidines (hydroxy and chloro) produce the most potent vasoconstriction in anesthetized dogs [2], positions this compound as a structurally orthogonal probe for cardiovascular lead optimization. Researchers investigating how symmetrical 2,4,6-tri-fluoro substitution—a pattern absent from the original SAR dataset—modulates vasoactive potency relative to the established 3,4-disubstituted pharmacophore can use this compound to expand the structure-activity landscape. Its estimated pKa of ~9.0–9.5 (Section 3, Evidence Item 2) further supports its use in studies correlating guanidine basicity with cardiovascular activity.

19F NMR-Based Mechanistic Probe for Guanidine-Target Interactions

The presence of three chemically distinct fluorine atoms in a symmetrical arrangement makes N-(2,4,6-trifluorophenyl)-guanidine uniquely suited as a 19F NMR probe molecule. As demonstrated in the foundational study of N-(fluorophenyl)guanidines, Taft σI and σR constants can be directly calculated from 19F chemical shifts, enabling quantitative monitoring of electronic changes upon target binding, protonation, or salt formation [3]. This capability is absent in chloro-substituted analogs and provides a competitive advantage for biophysical studies of guanidine-protein or guanidine-DNA interactions where electronic perturbation upon binding is a key experimental endpoint.

Synthetic Intermediate for Fluorine-Containing Amidinourea Derivatives

The patent literature explicitly describes substituted phenylguanidines as intermediates for the preparation of amidinourea compounds with antihypertensive activity [1]. The 2,4,6-trifluorophenylguanidine scaffold, with its synthetically accessible guanidine NH2 and NH groups, can serve as a precursor for further derivatization—including acylation, alkylation, or cyclization—to generate fluorinated heterocyclic libraries. The defined synthetic route from 2,4,6-trifluoroaniline and cyanamide [1][4] provides a reproducible entry point for kilogram-scale synthesis, making this compound viable as a building block for medicinal chemistry programs requiring fluorinated guanidine-containing scaffolds.

Antimicrobial Guanidine Derivative Screening Libraries

Guanidine derivatives, including substituted phenylguanidines, have demonstrated antimicrobial activity with MIC values in the low µg/mL range against Staphylococcus aureus and Escherichia coli [5]. The 2,4,6-trifluorophenyl substitution pattern provides a distinct physicochemical profile (pKa, lipophilicity, hydrogen-bonding capacity) relative to benzyl guanidine and aminoguanidine hydrazone scaffolds that have been systematically evaluated. Incorporating N-(2,4,6-trifluorophenyl)-guanidine into antimicrobial screening libraries allows exploration of whether the tri-fluoro substitution pattern confers advantages in membrane permeability, target engagement, or resistance profile against Gram-positive and Gram-negative pathogens.

Quote Request

Request a Quote for N-(2,4,6-Trifluorophenyl)-guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.